2,6-Dichloro-4-methylbenzyl bromide
Overview
Description
2,6-Dichloro-4-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrCl2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
2,6-Dichloro-4-methylbenzyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of 2,6-dichloro-4-methylbenzyl alcohol using hydrobromic acid or phosphorus tribromide. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. These methods often employ catalysts and controlled reaction environments to achieve high efficiency .
Chemical Reactions Analysis
2,6-Dichloro-4-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form 2,6-dichloro-4-methylbenzaldehyde or 2,6-dichloro-4-methylbenzoic acid.
Reduction Reactions: Reduction of this compound can yield 2,6-dichloro-4-methylbenzyl alcohol.
Scientific Research Applications
2,6-Dichloro-4-methylbenzyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Agrochemical Research: It is employed in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity allows the compound to interact with various nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
2,6-Dichloro-4-methylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:
Benzyl Bromide: The parent compound, which lacks the chlorine and methyl substitutions, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dichlorobenzyl Bromide: Similar to this compound but with chlorine atoms at the 2 and 4 positions, affecting its reactivity and applications.
4-Methylbenzyl Bromide: Lacks the chlorine substitutions, resulting in different reactivity and uses in chemical synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRICABMAPHCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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